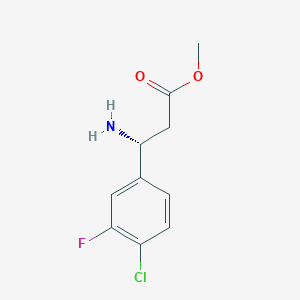
Methyl (R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate is a chemical compound with the molecular formula C10H12ClFNO2 It is a derivative of phenylalanine, where the phenyl group is substituted with chlorine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-3-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a reductive amination reaction with methylamine to form the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reductive amination and esterification reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Types of Reactions:
Oxidation: Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine and fluorine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in the central nervous system.
Pathways Involved: It modulates neurotransmitter pathways, particularly those involving dopamine and serotonin, which are crucial for neurological functions.
Vergleich Mit ähnlichen Verbindungen
- Methyl (2R)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
- 4-Chloro-3-fluorophenylboronic acid
- 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol
Comparison:
- Structural Differences: The position of the amino and ester groups can vary, leading to different stereoisomers.
- Chemical Properties: The presence of different substituents (e.g., trifluoromethyl group) can significantly alter the compound’s reactivity and biological activity.
- Applications: While all these compounds have applications in medicinal chemistry, their specific uses can vary based on their unique properties.
This article provides a comprehensive overview of methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C10H11ClFNO2 |
|---|---|
Molekulargewicht |
231.65 g/mol |
IUPAC-Name |
methyl (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H11ClFNO2/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9H,5,13H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
RBFNBHWANRSGPG-SECBINFHSA-N |
Isomerische SMILES |
COC(=O)C[C@H](C1=CC(=C(C=C1)Cl)F)N |
Kanonische SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





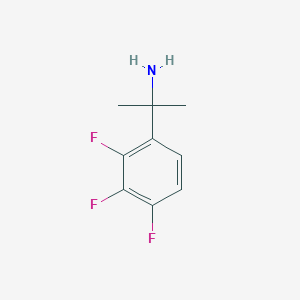
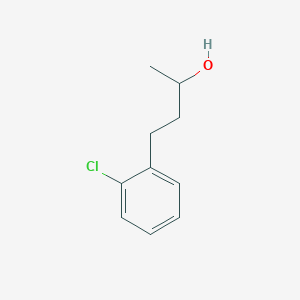

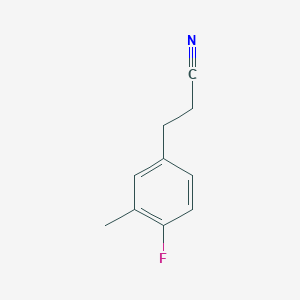

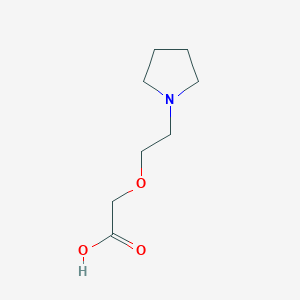

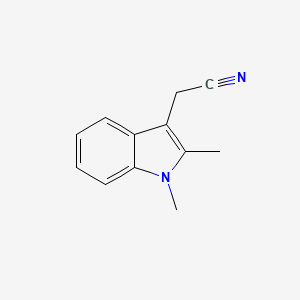


![(r)-2-Amino-2-(8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13606441.png)
